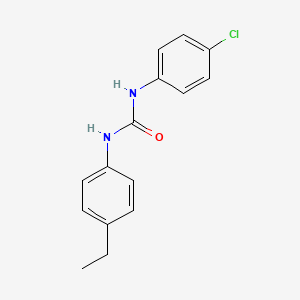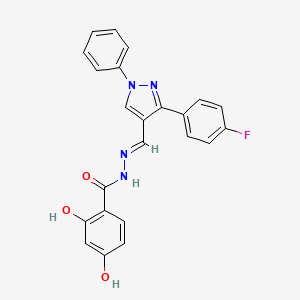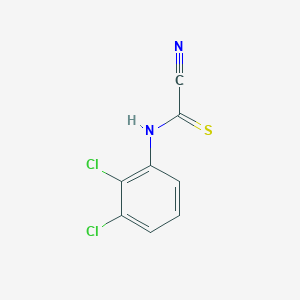![molecular formula C13H18N2O3S B11943041 benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-METHIONINAMIDE typically involves the protection of the amine group of L-methionine with a carbobenzyloxy (Cbz) group. This is achieved by reacting L-methionine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of CARBOBENZYLOXY-L-METHIONINAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXY-L-METHIONINAMIDE undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The methionine side chain can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas, room temperature.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, elevated temperature.
Substitution: Alkyl halides or acyl chlorides, base (e.g., NaOH), room temperature.
Major Products Formed
Hydrogenation: L-methioninamide and benzyl alcohol.
Hydrolysis: L-methionine and benzyl carbamate.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
CARBOBENZYLOXY-L-METHIONINAMIDE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during the synthesis of peptides.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action of CARBOBENZYLOXY-L-METHIONINAMIDE involves the protection of amine groups through the formation of a stable carbamate linkage . This protects the amine from unwanted reactions during synthetic processes. The Cbz group can be selectively removed under specific conditions, allowing for the controlled deprotection of the amine .
Comparison with Similar Compounds
CARBOBENZYLOXY-L-METHIONINAMIDE is similar to other carbamate-protected amino acids, such as:
Uniqueness
The uniqueness of CARBOBENZYLOXY-L-METHIONINAMIDE lies in its specific use for protecting the amine group of L-methionine, which has a sulfur-containing side chain. This makes it particularly useful in the synthesis of peptides and proteins that contain methionine residues .
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-19-8-7-11(12(14)16)15-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
InChI Key |
VDAMAJACSSXGSV-NSHDSACASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)

![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)



![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
